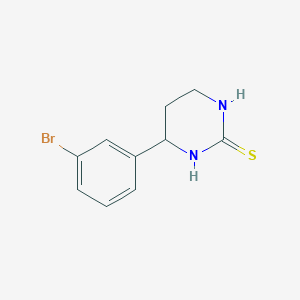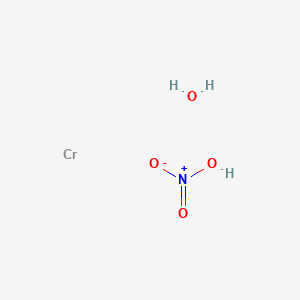![molecular formula C8H14F3NO2 B15134338 (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. These properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the introduction of the trifluoroethyl group into the molecular structure. One common method is through the use of trifluoromethylation reagents. For instance, the reaction of a suitable precursor with trifluoroethylamine under controlled conditions can yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems to enhance the efficiency of the trifluoromethylation process can be explored.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can be exploited to introduce fluorine atoms into organic compounds, enhancing their chemical stability and bioavailability.
Biology
In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties can be harnessed to develop new drugs with improved pharmacokinetic profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its trifluoroethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-methyl-2-[(2,2,2-difluoroethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoromethyl)amino]pentanoic acid
- (2S)-4-methyl-2-[(2,2,2-trifluoroethoxy)amino]pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid stands out due to its specific trifluoroethyl group. This group provides a unique combination of lipophilicity and metabolic stability, making it particularly valuable for applications requiring enhanced chemical and biological properties.
Properties
Molecular Formula |
C8H14F3NO2 |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
HSZXVGAYGQJYHE-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCC(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)



